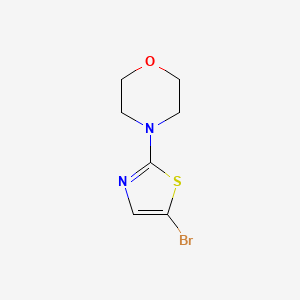

4-(5-Bromothiazol-2-YL)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOKEKHNLUXDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671679 | |

| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-73-5 | |

| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Thiazole-Morpholine Scaffolds

An In-depth Technical Guide to the Structure of 4-(5-Bromothiazol-2-YL)morpholine

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates the key structural features, physicochemical properties, and spectroscopic characteristics of this molecule. A detailed, field-proven synthetic protocol and a discussion of the compound's structural implications on its reactivity and potential applications are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a consolidated resource for understanding and utilizing this important chemical entity.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating thiazole and morpholine rings are particularly prominent. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The morpholine ring, a saturated six-membered heterocycle containing oxygen and nitrogen, is frequently employed in drug design to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[1]

The compound this compound merges these two important structural motifs. The bromine atom on the thiazole ring provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This guide will delve into the precise structural details of this compound, providing a foundational understanding for its application in advanced chemical research.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a morpholine ring connected via its nitrogen atom to the C2 position of a thiazole ring. A bromine atom is substituted at the C5 position of the thiazole ring.

Core Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BrN₂OS | |

| Molecular Weight | 249.13 g/mol | [2] |

| CAS Number | 933728-73-5 | |

| SMILES | BrC1=CN=C(S1)N1CCOCC1 | |

| Physical Form | Solid | |

| Purity | Commercially available up to 98% | [3] |

Structural Visualization

The connectivity of the atoms in this compound is depicted in the following diagram.

Figure 1: 2D structure of this compound.

Conformational Analysis and Crystallographic Insights

While a single-crystal X-ray structure for this compound is not publicly available, valuable insights can be drawn from the published crystal structure of a closely related compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.[4][5] In this related structure, the morpholine ring adopts a stable chair conformation, which is the expected low-energy conformation for this saturated heterocycle.

The geometry of the thiazole ring is planar, as expected for an aromatic system. The dihedral angle between the thiazole and an attached phenolic ring in the reference structure is 23.46°, suggesting that steric hindrance can cause deviation from co-planarity.[4][5] A similar, non-coplanar arrangement between the thiazole and morpholine rings in the title compound is likely, allowing for minimized steric interactions.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the morpholine and thiazole protons.

-

Morpholine Protons: The morpholine ring contains eight protons on four methylene groups. Typically, these appear as two multiplets or complex signals due to the chair conformation and the different chemical environments of the protons adjacent to the nitrogen versus the oxygen.

-

-N-CH₂- protons: Expected to resonate around 3.4-3.8 ppm.

-

-O-CH₂- protons: Expected to resonate slightly downfield, around 3.7-4.0 ppm.[6]

-

-

Thiazole Proton: The thiazole ring has one proton at the C4 position. This proton is in an aromatic environment and is expected to appear as a singlet in the aromatic region, likely around 7.0-7.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Morpholine Carbons: Two distinct signals are expected for the morpholine carbons.

-

-N-C- carbons: Expected around 45-50 ppm.

-

-O-C- carbons: Expected further downfield around 65-70 ppm.[6]

-

-

Thiazole Carbons: Three signals are expected for the thiazole ring carbons.

-

C2 (attached to morpholine): This quaternary carbon would likely be the most downfield of the thiazole carbons, possibly in the 165-175 ppm range.

-

C4 (with proton): Expected around 115-125 ppm.

-

C5 (with bromine): The bromine substitution will have a significant effect, and this carbon is expected to resonate around 105-115 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying functional groups. Key expected absorptions include:

-

C-H stretching (aliphatic): Just below 3000 cm⁻¹, characteristic of the morpholine CH₂ groups.[7]

-

C-H stretching (aromatic): Just above 3000 cm⁻¹, from the thiazole C-H bond.

-

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, typically in the 1100-1150 cm⁻¹ region.[7]

-

C=N and C=C stretching: Vibrations from the thiazole ring are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks at m/z 248 and 250. Fragmentation would likely involve the loss of the morpholine ring or cleavage of the thiazole ring.

Synthesis and Reactivity

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. The bromine atom at the C5 position and the morpholine group at the C2 position dictate the molecule's reactivity, making it a versatile synthetic intermediate.

Proposed Synthetic Protocol

A reliable method for the synthesis of the isomeric 4-(4-bromothiazol-2-yl)morpholine has been reported, which can be adapted for the synthesis of the title compound.[8] The proposed synthesis involves the reaction of 2,5-dibromothiazole with morpholine.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed reaction tube, combine 2,5-dibromothiazole (1.0 eq) and morpholine (10-12 eq). The large excess of morpholine serves as both the nucleophile and the solvent.

-

Reaction Conditions: Seal the tube and heat the mixture at 50°C for 16 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.[8]

Causality Behind Experimental Choices:

-

Excess Morpholine: Using morpholine as the solvent ensures a high concentration of the nucleophile, driving the substitution reaction forward. It also acts as a base to neutralize the HBr formed during the reaction.

-

Sealed Tube and Heating: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient thiazole ring. A sealed tube is necessary to prevent the evaporation of the relatively volatile morpholine at the reaction temperature.

-

Aqueous Workup and Extraction: This procedure is crucial to remove the excess morpholine and any inorganic salts, separating the desired organic product.

-

Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials or byproducts to achieve high purity.

Reactivity Profile

The structure of this compound imparts a dual reactivity profile:

-

The Morpholine Moiety: The nitrogen atom of the morpholine ring is a Lewis base, but its lone pair is delocalized into the electron-deficient thiazole ring, reducing its basicity and nucleophilicity compared to free morpholine.

-

The Bromothiazole Ring: The C5-Br bond is the most reactive site for further functionalization. It is susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position. This makes the molecule an excellent building block for creating libraries of compounds for drug discovery. The bromine can also be replaced via lithiation followed by quenching with an electrophile.

Applications and Future Directions

The structural features of this compound make it a highly attractive scaffold in medicinal chemistry. Its utility as a synthetic intermediate is clear, providing a platform for the development of novel compounds with potential therapeutic applications. Given the wide range of biological activities associated with thiazole derivatives, this compound is a valuable starting point for the exploration of new chemical space in the search for potent and selective modulators of biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C), under an inert atmosphere.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1170. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. International Journal of Organic Chemistry, 5, 129-137. Available at: [Link]

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. ResearchGate. Available at: [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 4, 2026, from [Link]

-

El-Metwaly, A. M., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Letters in Organic Chemistry, 20(10), 856-871. Available at: [Link]

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 7), o1170. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 4, 2026, from [Link]

-

Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Available at: [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 4, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 933728-73-5|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(4-Bromothiazol-2-yl)morpholine | 1017781-60-0 [sigmaaldrich.com]

- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(4-Bromothiazol-2-yl)morpholine | 1017781-60-0 [chemicalbook.com]

An In-depth Technical Guide to 4-(5-Bromothiazol-2-YL)morpholine: Physicochemical Properties, Synthesis, and Applications

Introduction

4-(5-Bromothiazol-2-YL)morpholine is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates a reactive bromothiazole moiety and a versatile morpholine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic or functional properties. The morpholine scaffold is a well-regarded constituent in drug design, known for improving the pharmacokinetic profiles of drug candidates.[1] Concurrently, the 2-aminothiazole core is a recognized pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below, compiled from various chemical suppliers and predictive databases.

| Property | Value | Source(s) |

| CAS Number | 933728-73-5 | [1] |

| Molecular Formula | C₇H₉BrN₂OS | [1] |

| Molecular Weight | 249.133 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not available. A related compound, 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, has a melting point of 142 °C (415 K).[4] | |

| Boiling Point (Predicted) | 348.6 ± 52.0 °C | [5] |

| Density (Predicted) | 1.642 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[3] | |

| Storage Conditions | 2-8 °C, under an inert atmosphere.[6] |

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine and thiazole rings.

-

Morpholine Protons: The eight protons of the morpholine ring typically appear as two multiplets in the range of 3.0-4.0 ppm. The protons adjacent to the oxygen atom are expected to be deshielded and appear at a higher chemical shift (closer to 4.0 ppm) compared to the protons adjacent to the nitrogen atom.[7]

-

Thiazole Proton: The single proton on the thiazole ring is anticipated to appear as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Morpholine Carbons: The four carbon atoms of the morpholine ring are expected to resonate in the aliphatic region. The two carbons bonded to the oxygen atom will be downfield (typically 60-70 ppm), while the two carbons bonded to the nitrogen will be slightly upfield (typically 45-55 ppm).[8]

-

Thiazole Carbons: The three carbon atoms of the thiazole ring will appear in the aromatic/heteroaromatic region. The carbon atom attached to the bromine (C5) is expected to be significantly shielded compared to the other two carbons (C2 and C4). The C2 carbon, bonded to two heteroatoms (N and S) and the morpholine nitrogen, will likely be the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the morpholine ring are expected in the 2850-3000 cm⁻¹ region.

-

C=N and C=C Stretching: The thiazole ring will show characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O-C stretching of the ether linkage in the morpholine ring is expected around 1100-1120 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration will likely appear in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z 248 and 250 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, cleavage of the morpholine ring, and fragmentation of the thiazole ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C5 carbon of the thiazole ring, which is attached to the bromine atom, and the nucleophilic character of the morpholine nitrogen.

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a variety of 5-substituted-2-morpholinothiazoles. This reactivity allows for the introduction of diverse functional groups, which is a key strategy in drug discovery for optimizing biological activity.

Synthesis of this compound

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of the 4-bromo isomer and is expected to yield the desired 5-bromo product with minor modifications.

Materials:

-

2,5-Dibromothiazole

-

Morpholine

-

Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

-

Base (e.g., Potassium Carbonate or Triethylamine)

Procedure:

-

To a solution of 2,5-dibromothiazole (1.0 eq) in an anhydrous solvent, add morpholine (1.1-1.5 eq) and a base (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

-

Base: The base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product side.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on the electron-deficient thiazole ring.

Caption: Synthetic workflow for this compound.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications in research and development.

-

Drug Discovery: As a versatile building block, this compound can be utilized in the synthesis of novel therapeutic agents. The morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug molecule, while the bromothiazole core can be further functionalized to interact with specific biological targets. Morpholine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][8]

-

Materials Science: Thiazole-containing compounds are known to possess interesting electronic and optical properties. This compound could serve as a monomer or a precursor for the synthesis of novel polymers and organic materials with potential applications in electronics and photonics.[3]

Safety and Handling

-

Morpholine: Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[8][9]

-

5-Bromothiazole: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[10]

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of novel molecules. This technical guide provides a comprehensive overview of its properties, a reliable synthesis protocol, and an insight into its potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries. Further experimental investigation into its biological activities and material properties is warranted to fully explore its potential.

References

-

Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1170. [Link]

-

Bisyar, T. A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3594-3621. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135564977, this compound. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. 4-(4-Bromothiazol-2-yl)morpholine | 1017781-60-0 [chemicalbook.com]

- 3. Buy this compound (EVT-1661738) | 933728-73-5 [evitachem.com]

- 4. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 933728-73-5 [m.chemicalbook.com]

- 6. 4-(4-Bromothiazol-2-yl)morpholine | 1017781-60-0 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(5-Bromothiazol-2-yl)morpholine (CAS 933728-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(5-Bromothiazol-2-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, authored from the perspective of a Senior Application Scientist, will detail the predicted spectroscopic data based on its chemical structure. Furthermore, it will provide field-proven, step-by-step protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring scientific integrity and trustworthiness in your analytical endeavors.

Introduction to this compound

This compound (CAS 933728-73-5) is a substituted thiazole derivative. Its molecular structure, comprised of a brominated thiazole ring linked to a morpholine moiety, suggests its potential as a scaffold in the design of novel therapeutic agents. The precise characterization of this molecule is paramount for its use in research and development, and spectroscopy provides the necessary tools for structural elucidation and purity assessment.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

CAS Number: 933728-73-5

-

Molecular Formula: C₇H₉BrN₂OS

-

Molecular Weight: 249.13 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the morpholine ring protons and one signal for the thiazole proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.5 | Singlet (s) | 1H | Thiazole-H | The proton on the thiazole ring is in an electron-deficient environment, deshielded by the electronegative nitrogen and sulfur atoms, and the bromine atom. |

| ~ 3.7 - 3.9 | Triplet (t) | 4H | O-CH ₂ (Morpholine) | The methylene protons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen, appearing at a lower field.[1] |

| ~ 3.4 - 3.6 | Triplet (t) | 4H | N-CH ₂ (Morpholine) | The methylene protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen.[1] |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent residual peak or TMS.

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, two for the morpholine carbons and two for the thiazole carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C -N (Thiazole) | The carbon atom in the thiazole ring bonded to two nitrogen atoms is highly deshielded. |

| ~ 115 - 120 | C -H (Thiazole) | The protonated carbon of the thiazole ring. |

| ~ 90 - 95 | C -Br (Thiazole) | The carbon atom attached to the bromine is significantly shielded by the halogen. |

| ~ 66 - 68 | O-C H₂ (Morpholine) | The carbons adjacent to the electronegative oxygen atom are deshielded.[2][3] |

| ~ 48 - 52 | N-C H₂ (Morpholine) | The carbons adjacent to the nitrogen atom appear at a higher field compared to the O-CH₂ carbons.[2][3] |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the compound.

-

Dissolve in 0.6-0.7 mL of a deuterated solvent in a vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (75-125 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 128-1024, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct and baseline correct the spectrum.

-

Calibrate the spectrum using the solvent signal.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3100 - 3150 | C-H (Thiazole) | Aromatic C-H Stretch |

| ~ 2850 - 3000 | C-H (Morpholine) | Aliphatic C-H Stretch |

| ~ 1500 - 1600 | C=N, C=C (Thiazole) | Ring Stretching |

| ~ 1250 - 1350 | C-N (Morpholine) | C-N Stretch |

| ~ 1050 - 1150 | C-O-C (Morpholine) | Asymmetric C-O-C Stretch[4] |

| ~ 600 - 700 | C-Br | C-Br Stretch |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Technique: ATR.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 248 and 250 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways:

-

Loss of the morpholine ring.

-

Cleavage of the morpholine ring.

-

Loss of a bromine radical.

-

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺) and its isotopic pattern.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate a product ion spectrum.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers, scientists, and drug development professionals can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound. The principles and methodologies outlined herein are fundamental to the robust analytical chemistry required in modern scientific research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

ResearchGate. (2023). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

ResearchGate. (2023). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). [Link]

-

NIST WebBook. (n.d.). Morpholine. [Link]

Sources

A Technical Guide to Investigating the Potential Mechanism of Action of 4-(5-Bromothiazol-2-YL)morpholine

Preamble: The Rationale for Investigation

The compound 4-(5-Bromothiazol-2-YL)morpholine is a synthetic molecule featuring two key heterocyclic moieties: a brominated thiazole ring and a morpholine ring. While direct research on this specific compound is not extensively available in public literature, its structural components are well-recognized "privileged structures" in medicinal chemistry.[1][2] The 2-aminothiazole core is a cornerstone for compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and provide crucial interactions with biological targets.[1][5]

This guide, therefore, presents a logical, evidence-based framework for elucidating the potential mechanism of action (MoA) of this compound. It is designed not as a statement of established fact, but as a strategic roadmap for investigation, grounded in the known activities of structurally related compounds. We will explore plausible biological targets and signaling pathways, supported by detailed experimental protocols to validate these hypotheses.

Part 1: Plausible Molecular Targets and Hypothesized Mechanisms of Action

Based on a comprehensive analysis of the compound's structural motifs, we can postulate several primary avenues of biological activity. The presence of the thiazole and morpholine rings suggests potential interactions with enzymes, cellular receptors, and key signaling proteins.

Hypothesis 1: Inhibition of Protein Kinases

The morpholine ring is a common feature in many approved and experimental kinase inhibitors.[5][6] Its ability to form hydrogen bonds and act as a bioisosteric replacement for other functional groups allows it to fit into the ATP-binding pocket of various kinases. The thiazole scaffold can further enhance these interactions.[7]

Potential Kinase Targets:

-

Phosphoinositide 3-kinases (PI3Ks): Aryl-morpholine structures are known to interact with the PI3K kinase family.[6]

-

Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate these heterocyclic systems to target receptors like EGFR, HER2, and FLT3.[8][9]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Morpholine-containing compounds have been designed as ligands for LRRK2, a target in neurodegenerative diseases.[10]

Proposed Signaling Pathway: PI3K/Akt/mTOR Pathway A logical starting point is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Inhibition of PI3K by our target compound would disrupt this cascade.

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesis 2: Anti-inflammatory Activity via iNOS Inhibition

Derivatives of 2-aminothiazole have been reported as inhibitors of inducible nitric oxide synthase (iNOS).[11] Overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory diseases. The substituents on the thiazole ring are critical for inhibitory activity and selectivity.[11]

Proposed Mechanism: The compound could bind to the active site of the iNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the inflammatory response.

Caption: Proposed mechanism of iNOS inhibition to reduce inflammation.

Hypothesis 3: Anticancer Activity via Apoptosis Induction

Many 1,3-thiazole derivatives have been identified as a novel class of cancer chemotherapeutic agents.[7] They can induce apoptosis by modulating key regulatory proteins like Bcl-2 family members and caspases.[7] The bromination at the C5-position of the thiazole ring may enhance lipophilicity, improving cell permeability and interaction with intracellular targets.[4]

Proposed Pathway: Intrinsic Apoptosis Pathway The compound could induce mitochondrial membrane potential loss, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.

Caption: Proposed induction of the intrinsic apoptosis pathway.

Part 2: Experimental Workflows for MoA Validation

To systematically test the hypotheses outlined above, a tiered experimental approach is recommended. This workflow ensures that foundational data on cytotoxicity and target engagement are established before proceeding to more complex mechanistic studies.

Tier 1: Foundational Activity Screening

This initial phase aims to confirm biological activity and establish a therapeutic window.

Table 1: Tier 1 Experimental Summary

| Experiment | Objective | Cell Lines / System | Key Readout |

| Cell Viability Assay | Determine cytotoxicity (IC50) across various cell lines. | Cancer panel (e.g., NCI-60) | Cell viability (%) |

| Kinase Panel Screen | Broadly screen for inhibitory activity against a panel of kinases. | In vitro (e.g., KinomeScan) | % Inhibition at 1-10 µM |

| Nitric Oxide Assay | Measure inhibition of NO production in stimulated immune cells. | RAW 264.7 macrophages | Nitrite concentration |

Protocol 1: Cell Viability Assay (MTT/MTS)

-

Cell Seeding: Plate cancer cells (e.g., H1299 lung cancer, SHG-44 glioma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Add the compound to the wells and incubate for 48-72 hours.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using non-linear regression analysis.

Tier 2: Target Validation and Pathway Analysis

If Tier 1 results are promising (e.g., selective cytotoxicity, specific kinase inhibition), this phase focuses on validating the direct target and its effect on the downstream signaling pathway.

Workflow: Validating PI3K Inhibition

Caption: Experimental workflow for validating a kinase inhibitor hypothesis.

Protocol 2: Western Blot for PI3K Pathway Modulation

-

Cell Culture & Treatment: Grow a relevant cancer cell line (e.g., one with known PI3K pathway activation) to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the bands corresponding to the phosphorylated protein and normalize to the total protein and loading control (GAPDH). A dose-dependent decrease in p-Akt levels would support the PI3K inhibition hypothesis.

Tier 3: In-depth Mechanistic Studies

This final phase aims to elucidate the ultimate cellular phenotype resulting from the compound's action.

Protocol 3: Apoptosis Analysis via Annexin V/PI Staining

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Forward Outlook

This guide provides a structured, hypothesis-driven framework for the initial investigation into the mechanism of action of this compound. By leveraging the known pharmacology of its core scaffolds—the 2-aminothiazole and morpholine moieties—we have established plausible therapeutic targets in oncology and inflammation. The tiered experimental plan, from broad screening to specific pathway analysis, ensures a cost-effective and scientifically rigorous approach. The results from these studies will be critical in determining the therapeutic potential of this compound and guiding future lead optimization efforts.

References

-

Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. Available at: [Link]

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ACTA CHIMICA SLOVENICA. Available at: [Link]

-

Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Available at: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. ResearchGate. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Buy this compound (EVT-1661738) | 933728-73-5 [evitachem.com]

- 11. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Brominated Thiazole Morpholine Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective: In the landscape of modern medicinal chemistry, our pursuit of novel therapeutics is often a symphony of established principles and innovative strategies. We stand on the shoulders of giants, utilizing "privileged scaffolds"—molecular frameworks that consistently demonstrate broad biological activity. The thiazole and morpholine rings are two such titans. Thiazoles offer a versatile electronic profile, adept at engaging a multitude of biological targets, while the unassuming morpholine ring is a master of disguise, enhancing aqueous solubility and metabolic stability, thereby refining a drug candidate's pharmacokinetic profile.

This guide delves into the powerful synergy that arises from the deliberate fusion of these two scaffolds, further augmented by the strategic incorporation of bromine. Bromination is far more than a simple substitution; it is a nuanced tool for modulating potency, directing metabolism, and introducing a "halogen bond," a subtle yet powerful interaction that can significantly enhance ligand-receptor binding affinity. Here, we move beyond mere recitation of facts. We will dissect the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them. This document is designed to be a self-validating system of inquiry, empowering you to not only understand the biological activity of brominated thiazole morpholine compounds but to rationally design the next generation of these promising therapeutic agents.

Part 1: Foundational Chemistry and Rationale

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered thiazole ring, containing both sulfur and nitrogen, is a cornerstone of pharmacologically active compounds.[1][2] Its aromaticity and the presence of heteroatoms create a unique electronic environment, allowing it to act as a bioisostere for other aromatic systems and to participate in a wide range of non-covalent interactions, including hydrogen bonding via its nitrogen atom.[3] This versatility is evidenced by the numerous FDA-approved drugs that feature this core structure, such as the anticancer agents Dasatinib and Ixazomib, which highlight the scaffold's success in clinical applications.[3]

The Morpholine Moiety: A Tool for Optimizing Pharmacokinetics and Pharmacodynamics

The morpholine ring is a saturated six-membered heterocycle that is frequently incorporated into drug candidates to enhance their physicochemical properties.[4][5][6] Its non-planar, chair-like conformation and the presence of an oxygen atom can improve aqueous solubility and reduce metabolic lability, which are critical for oral bioavailability.[6] Furthermore, the morpholine moiety can serve as a rigid spacer or a basic center, influencing the overall conformation of the molecule and its interaction with biological targets.[4] A variety of clinically approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, feature a morpholine ring, attesting to its utility in drug design.[7][8]

The Strategic Role of Bromination in Drug Design

The introduction of a bromine atom onto a heterocyclic core is a strategic decision in medicinal chemistry.[9] Bromine's size and electronegativity can significantly alter a molecule's lipophilicity and electronic distribution, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[10] A key advantage of bromination is the potential for forming "halogen bonds," where the bromine atom acts as an electrophilic region (a "sigma-hole") that can interact favorably with nucleophilic pockets in a protein target, enhancing binding affinity.[10] Moreover, the carbon-bromine bond serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura or Heck couplings.[11]

The Brominated Thiazole Morpholine Core: A Synthesis of Privileged Structures

The combination of the thiazole, morpholine, and bromine functionalities into a single molecular entity creates a powerful platform for drug discovery. This tri-component system is hypothesized to leverage the biological relevance of the thiazole ring, the pharmacokinetic benefits of the morpholine moiety, and the potency-enhancing effects of the bromine atom. The synthesis of such compounds typically relies on the robust and versatile Hantzsch thiazole synthesis, where a morpholine-containing thiourea is reacted with a brominated α-haloketone.[1][6]

Part 2: Biological Activities and Mechanisms of Action

Anticancer Activity

The thiazole nucleus is a well-established pharmacophore in the design of anticancer agents, and its combination with morpholine and bromine has the potential to yield highly potent compounds.[3][12][13]

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[12][14] Studies have shown that certain thiazole compounds can trigger mitochondrial depolarization and DNA fragmentation, which are key hallmarks of apoptosis.[15] Furthermore, these compounds have been found to arrest the cell cycle, often at the G1/S or G2/M phases, thereby preventing cancer cell proliferation.[16] This is frequently achieved through the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.[14]

Many thiazole-based compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[16] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors. Other enzymes implicated in cancer, such as topoisomerases and histone deacetylases (HDACs), have also been identified as potential targets for thiazole derivatives.[14]

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. Thiazole analogues have demonstrated the ability to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.[17] Additionally, by targeting pathways like VEGFR-2, these compounds can block the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[17]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have shown considerable promise in this area.[18][19]

Brominated thiazole compounds have been investigated for their activity against a range of bacteria. Structure-activity relationship (SAR) studies have indicated that the nature and position of halogen substituents on the thiazole ring can significantly influence antibacterial potency.[20] For instance, in some series, bromo-substituted compounds have shown different activity profiles compared to their chloro- or fluoro-substituted counterparts.[20][21]

In addition to their antibacterial effects, thiazole morpholine derivatives have demonstrated efficacy against various fungal strains, including Candida albicans.[20][22] The presence of the brominated thiazole core is often a key determinant of antifungal activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Both morpholine and thiazole-containing compounds have been reported to possess anti-inflammatory properties.[5][13][23]

The mechanism of action for these compounds may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).[23][24] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in inflammatory models.[25]

Part 3: Experimental Protocols and Data Interpretation

Synthesis and Characterization

This protocol describes a general two-step synthesis of a 2-(morpholino)-4-(4-bromophenyl)thiazole derivative.

Step 1: Synthesis of 1-morpholino-3-phenylthiourea

-

In a 100 mL round-bottom flask, dissolve morpholine (10 mmol) in 30 mL of tetrahydrofuran (THF).

-

Add phenyl isothiocyanate (10 mmol) dropwise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at 60-70°C for 24 hours.[6]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the thiourea derivative.

Step 2: Synthesis of 2-(morpholino)-4-(4-bromophenyl)thiazole

-

In a 100 mL round-bottom flask, dissolve the thiourea derivative (5 mmol) and 2,4'-dibromoacetophenone (5 mmol) in a 1:1 mixture of ethanol and dimethylformamide (DMF) (40 mL).[6]

-

Reflux the reaction mixture at 60°C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the direct bromination of a pre-formed 2-(morpholino)-4-phenylthiazole.

-

Dissolve 2-(morpholino)-4-phenylthiazole (5 mmol) in 25 mL of chloroform or acetic acid in a 50 mL round-bottom flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (5.5 mmol) in the same solvent dropwise over 30 minutes.[9]

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the brominated derivative.

In Vitro Biological Assays

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., ~5x10⁵ CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Representative Anticancer Activity Data

| Compound ID | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |

| BTM-1 | MCF-7 (Breast) | 2.57 | Staurosporine (6.77) |

| BTM-1 | HepG2 (Liver) | 7.26 | Staurosporine (8.4) |

| BTM-2 | A549 (Lung) | 62.5 | Cisplatin (45.88) |

| Data are hypothetical but based on values reported in the literature for similar compounds.[8][16] |

Table 2: Representative Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

| BTM-3 | S. aureus | 8-16 | Ciprofloxacin (0.5-4) |

| BTM-3 | C. albicans | 32 | Fluconazole (16) |

| BTM-4 | S. aureus | 30 | Ciprofloxacin (25) |

| Data are hypothetical but based on values reported in the literature for similar compounds.[7][20] |

Part 4: Visualizations and Workflow Diagrams

Caption: Workflow for Hantzsch Thiazole Synthesis.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. benchchem.com [benchchem.com]

- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. japsonline.com [japsonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Pharmacological Profiling of 4-(5-Bromothiazol-2-YL)morpholine: An In-Depth Technical Guide

Distribution: For Drug Discovery and Development Professionals

Preamble: The Scientific Imperative

The compound 4-(5-Bromothiazol-2-YL)morpholine represents a novel chemical entity at the nascent stages of drug discovery. Its structure, featuring a privileged morpholine scaffold linked to a reactive bromothiazole moiety, suggests a high potential for biological activity. The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while thiazole derivatives are recognized for a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic pharmacological profiling of this compound, designed to rigorously assess its therapeutic potential and identify any potential liabilities early in the development pipeline. Our approach is rooted in a "fail early, fail cheap" philosophy, prioritizing decisive, data-driven go/no-go decisions.[4]

Section 1: Initial Physicochemical and In Vitro Characterization

The foundational step in profiling any new chemical entity is to understand its fundamental physicochemical properties and its behavior in simplified biological systems. This initial phase provides the critical data necessary to design and interpret more complex cellular and in vivo studies.

Physicochemical Property Assessment

A thorough understanding of the molecule's intrinsic properties is paramount for predicting its drug-like characteristics.

| Parameter | Experimental Method | Rationale and Interpretation |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the compound's dissolution rate and maximum concentration in aqueous and biorelevant media (e.g., FaSSIF, FeSSIF). Poor solubility can be a major impediment to oral absorption and formulation development. |

| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or HPLC-based methods | LogP/LogD values are critical predictors of a compound's ability to cross cell membranes, its potential for plasma protein binding, and its metabolic fate. Values are assessed at physiological pH (7.4). |

| pKa | Potentiometric titration or UV-spectrophotometry | Identifies the ionization state of the molecule at different pH values, which influences its solubility, permeability, and potential for target engagement. |

| Chemical Stability | Incubation in buffers at various pH values (e.g., 1.2, 6.8, 7.4) and analysis by HPLC | Assesses the compound's stability in environments mimicking the gastrointestinal tract and systemic circulation. Degradation can lead to loss of efficacy or the formation of reactive metabolites. |

In Vitro ADME Profiling: A First Look at Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for de-risking a compound and guiding medicinal chemistry efforts.[5][6]

Experimental Protocols:

-

Membrane Permeability:

-

Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Methodology:

-

A lipid-impregnated artificial membrane separates a donor compartment (containing the test compound) from an acceptor compartment.

-

The compound is added to the donor compartment.

-

After a defined incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

-

Permeability is calculated and compared to known high and low permeability standards.

-

-

Causality: PAMPA provides a rapid, high-throughput assessment of passive diffusion, a key mechanism for drug absorption. It helps to predict the potential for oral bioavailability.

-

-

Metabolic Stability:

-

Assay: Liver Microsomal Stability Assay.

-

Methodology:

-

The compound is incubated with liver microsomes (from human and other species for cross-species comparison) and NADPH (a necessary cofactor for CYP450 enzymes).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The intrinsic clearance and in vitro half-life are calculated.

-

-

Causality: This assay provides a preliminary indication of how rapidly the compound might be metabolized by the major drug-metabolizing enzymes (cytochrome P450s) in the liver.[4] High clearance suggests a short duration of action in vivo.

-

-

Plasma Protein Binding:

-

Assay: Rapid Equilibrium Dialysis (RED).

-

Methodology:

-

A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

-

The test compound is added to the plasma chamber.

-

The system is allowed to reach equilibrium.

-

The concentration of the compound in both chambers is measured.

-

The percentage of the compound bound to plasma proteins is calculated.

-

-

Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can impact efficacy and distribution.

-

-

CYP450 Inhibition:

-

Assay: Fluorescent or LC-MS/MS-based CYP inhibition assays for major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

Methodology:

-

The test compound is co-incubated with recombinant human CYP enzymes and a probe substrate that is metabolized to a fluorescent or mass-spectrometry detectable product.

-

The inhibition of the formation of the product is measured.

-

The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

-

-

Causality: This assay identifies the potential for the compound to cause drug-drug interactions by inhibiting the metabolism of co-administered drugs.

-

Caption: Initial ADME profiling workflow.

Section 2: Target Identification and In Vitro Pharmacology

With a foundational understanding of the compound's drug-like properties, the next logical step is to identify its biological target(s) and characterize its pharmacological effects.

Broad-Spectrum Safety Pharmacology Profiling

To proactively identify potential off-target liabilities, the compound should be screened against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[7][8]

-

Assay: A comprehensive safety panel, such as the SafetyScreen44 panel, is recommended.[9]

-

Methodology:

-

The compound is tested at a standard concentration (e.g., 10 µM) in a battery of in vitro binding and functional assays.

-

Significant interactions (typically >50% inhibition or stimulation) are flagged for follow-up.

-

-

Causality: Early identification of off-target activities allows for the mitigation of potential safety concerns through structure-activity relationship (SAR) studies or provides grounds for terminating the project if a significant liability is identified.[7][10]

Target Deconvolution and Validation

Given the novelty of the compound, its primary therapeutic target is likely unknown. A combination of approaches will be necessary for target deconvolution.

-

Phenotypic Screening: If a desired cellular phenotype is known (e.g., anti-proliferative effects in a cancer cell line), this can be used as a primary screen.

-

Affinity-Based Methods: Techniques such as chemical proteomics can be employed to "pull down" binding partners from cell lysates.

-

Computational Approaches: The structure of this compound can be used to screen virtual libraries of protein targets to identify potential binding partners.

Once a putative target is identified, its engagement by the compound must be validated through rigorous in vitro pharmacology.

Experimental Protocols:

-

Binding Affinity (Kd):

-

Assay: Radioligand binding assays or surface plasmon resonance (SPR).

-

Methodology (Radioligand Binding):

-

A preparation of the target protein (e.g., cell membranes expressing a receptor) is incubated with a radiolabeled ligand and varying concentrations of the test compound.

-

The amount of bound radioligand is measured.

-

The Ki (inhibition constant) is calculated, which reflects the binding affinity of the test compound.

-

-

Causality: This determines the potency with which the compound binds to its target.

-

-

Functional Activity (EC50/IC50):

-

Assay: A cell-based functional assay relevant to the target (e.g., cAMP assay for GPCRs, kinase activity assay for enzymes).

-

Methodology (Example: GPCR Agonist):

-

Cells expressing the target receptor are treated with varying concentrations of the compound.

-

A downstream signaling event (e.g., production of cyclic AMP) is measured.

-

The EC50 (the concentration that produces 50% of the maximal response) is determined.

-

-

Causality: This establishes whether the compound acts as an agonist, antagonist, or inverse agonist at its target and quantifies its functional potency.

-

Caption: Target identification and validation workflow.

Section 3: In Vivo Pharmacological Evaluation

Following successful in vitro characterization, the investigation must move into a living system to understand the compound's integrated effects on a whole organism.[11][12]

Pharmacokinetics (PK)

The primary goal of the initial in vivo studies is to determine the PK profile of the compound.

-

Study Design:

-

Species: Typically mouse or rat.

-

Dosing: Intravenous (IV) and oral (PO) administration to determine bioavailability.

-

Sampling: Serial blood samples are collected at various time points post-dosing.

-

Analysis: Plasma concentrations of the compound are quantified by LC-MS/MS.

-

-

Key Parameters to Determine:

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

-

Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

-

Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

-

-

Causality: The PK profile is essential for designing effective dosing regimens for subsequent efficacy and toxicology studies. It bridges the gap between the in vitro data and the in vivo response.[13]

Efficacy in a Disease-Relevant Animal Model

Once the PK is understood, the compound's efficacy can be tested in an appropriate animal model of disease.

-

Model Selection: The choice of model is critical and depends on the validated target and the intended therapeutic indication.

-

Study Design:

-

Animals are randomized into vehicle control and treatment groups.

-

The compound is administered at one or more dose levels, guided by the PK data.

-

Relevant efficacy endpoints (e.g., tumor growth, behavioral changes, biomarkers) are measured.

-

-

Causality: This is the proof-of-concept stage, designed to answer the fundamental question: "Does the compound work in a living system?".[14]

Preliminary In Vivo Toxicology

Early assessment of in vivo toxicity is critical to identify potential safety issues that may not have been apparent in vitro.

-

Study Design:

-

A dose-range finding study in rodents.

-

Animals are administered escalating doses of the compound.

-

Endpoints include clinical observations, body weight changes, and, at the end of the study, gross pathology and basic histopathology of key organs.

-

-